

commercial availability and suppliers of Methyl 4-bromopyrimidine-2-carboxylate

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Compound of Interest

Compound Name: Methyl 4-bromopyrimidine-2-carboxylate

Cat. No.: B1425827

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An In-Depth Technical Guide to **Methyl 4-bromopyrimidine-2-carboxylate** for Advanced Research

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry and drug development. As an electron-rich aromatic heterocycle, it is a critical building block of DNA and RNA, granting it inherent biocompatibility and diverse molecular interaction capabilities^[1]. The pyrimidine scaffold's ability to form hydrogen bonds and serve as a bioisostere for other aromatic systems, like phenyl rings, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates^[1]. This versatility has led to its widespread incorporation into therapeutics across a vast range of applications, including oncology, immunology, and neurology^[1].

Methyl 4-bromopyrimidine-2-carboxylate (CAS No. 1206250-40-9) is a specialized heterocyclic building block that offers researchers two distinct and orthogonally reactive sites: a bromine atom at the 4-position, prime for metal-catalyzed cross-coupling reactions, and a methyl ester at the 2-position, which can be readily modified. This dual functionality makes it a highly valuable intermediate for constructing complex molecular architectures and performing lead optimization in drug discovery programs. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, commercial availability, and safe handling protocols.

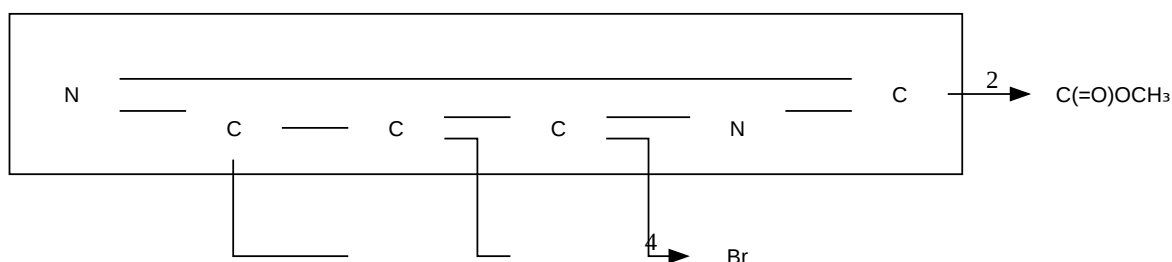
Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in synthesis and research. **Methyl 4-bromopyrimidine-2-carboxylate** is a solid at room temperature, and its key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of **Methyl 4-bromopyrimidine-2-carboxylate**

Property	Value	Source(s)
CAS Number	1206250-40-9	[2][3]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[2][3][4]
Molecular Weight	217.02 g/mol	[2][3]
IUPAC Name	methyl 4-bromopyrimidine-2-carboxylate	[4]
Physical Form	Solid	[3]
Purity	Typically ≥98%	[3]
SMILES	<chem>COC(=O)C1=NC=CC(=N1)Br</chem>	[2][4]
InChI Key	WOCGLGITKPNEFI-UHFFFAOYSA-N	[3][4]

The following diagram illustrates the chemical structure and numbering of **Methyl 4-bromopyrimidine-2-carboxylate**.



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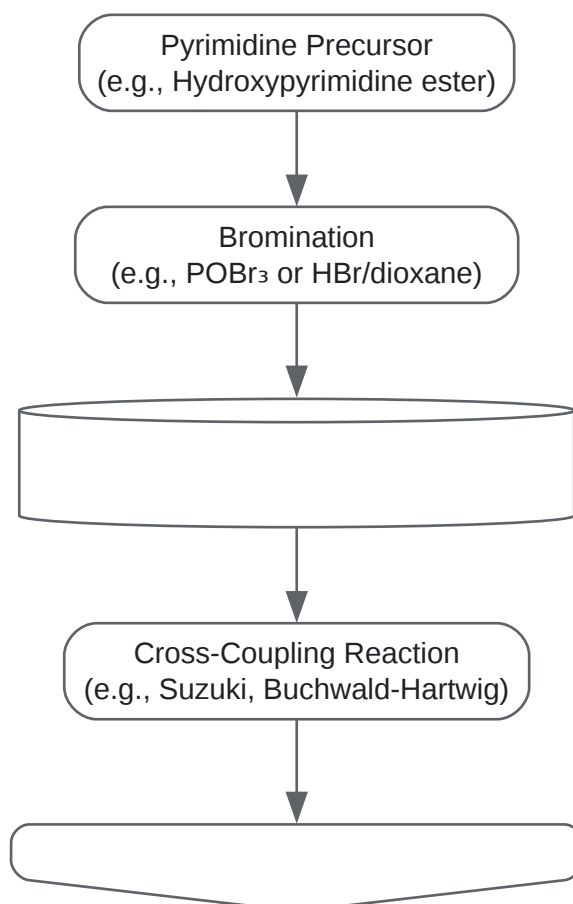
Caption: Structure of **Methyl 4-bromopyrimidine-2-carboxylate**.

Synthesis and Reactivity

Synthetic Approach

While specific, scaled-up syntheses for **Methyl 4-bromopyrimidine-2-carboxylate** are proprietary to manufacturers, general methods for producing 4-bromopyrimidines offer a reliable blueprint. A robust and straightforward one-pot method involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide[5]. This acid-catalyzed reaction leverages the enhanced reactivity of nitriles towards nucleophiles, providing an attractive and efficient alternative to multi-step brominations of hydroxypyrimidine precursors[5].

Proposed Synthetic Workflow: The following diagram outlines a generalized, logical workflow for the synthesis of functionalized pyrimidines, starting from a suitable precursor and incorporating the key bromination and esterification steps.



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Caption: Synthetic workflow from precursor to a diversified drug candidate.

Chemical Reactivity

The utility of **Methyl 4-bromopyrimidine-2-carboxylate** stems from its two primary reactive handles:

- **The 4-Bromo Substituent:** The bromine atom at the C4 position is an excellent leaving group, making it the primary site for introducing molecular diversity. It is highly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.^[6] This allows for the precise installation of a wide array of aryl, heteroaryl, alkyl, or amino groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
- **The 2-Carboxylate Group:** The methyl ester at the C2 position offers a secondary site for modification. It can be hydrolyzed under basic conditions to the corresponding carboxylic acid, which can then be used to form amides, esters, or other functional groups. This provides an additional vector for modifying the molecule's properties, such as solubility, metabolic stability, or target engagement.^[6]

Applications in Drug Discovery and Research

As a functionalized building block, **Methyl 4-bromopyrimidine-2-carboxylate** is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of APIs. The pyrimidine core is prevalent in molecules targeting a wide range of biological pathways. For instance, bromopyrimidine cores are frequently found in kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.^[6]

The strategic placement of the bromo and ester groups allows for a programmed, regioselective synthesis. A researcher can first perform a cross-coupling reaction at the C4 position to install a key pharmacophore element and then modify the C2 ester to fine-tune the molecule's physicochemical properties or add a secondary binding motif. This logical approach is invaluable for efficient lead optimization.

Commercial Availability and Sourcing

Methyl 4-bromopyrimidine-2-carboxylate is available for research purposes from several specialized chemical suppliers. When sourcing this reagent, researchers should prioritize suppliers who provide comprehensive quality control documentation, including purity analysis (e.g., by NMR or HPLC).

Table 2: Selected Suppliers of **Methyl 4-bromopyrimidine-2-carboxylate** (CAS 1206250-40-9)

Supplier	Product Number / Reference	Purity	Available Quantities	Notes
Biosynth	GYB25040	Not specified, sold as reference standard	Inquire	For pharmaceutical testing purposes only[2].
CymitQuimica	IN-DA008Z2M	98%	100mg, 250mg, 1g, 5g, 10g	Product intended for laboratory use only[3].
Indagoo (via CymitQuimica)	IN-DA008Z2M	98%	100mg, 250mg, 1g, 5g, 10g	Brand distributed by CymitQuimica[3].

Note: Availability and catalog details are subject to change. Researchers should verify information directly with the suppliers.

Safety, Handling, and Storage

As with any brominated organic compound, proper safety protocols must be strictly followed when handling **Methyl 4-bromopyrimidine-2-carboxylate**. While a specific Safety Data Sheet (SDS) for this exact isomer was not found, data from closely related bromopyrimidine compounds indicate a consistent hazard profile.

Hazard Identification

Based on analogous compounds, this chemical should be treated as hazardous. Key hazard statements include:

- Causes skin irritation (H315)[6][7].
- Causes serious eye irritation (H319)[6][7].
- May cause respiratory irritation (H335)[6].
- Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332)[7].

Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[8][9]. Ensure eyewash stations and safety showers are readily accessible.[10]
- Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards[9].
- Skin Protection: Wear impervious protective gloves and clothing to prevent skin exposure[8][11]. Wash hands thoroughly after handling.[8]
- Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator[11].
- General Hygiene: Avoid contact with skin, eyes, and clothing[8]. Do not eat, drink, or smoke when using this product[8].

Storage

- Conditions: Store in a cool, dry, and well-ventilated place[9].
- Container: Keep the container tightly closed to prevent moisture ingress and degradation[8][9].
- Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition[8][11].

Conclusion

Methyl 4-bromopyrimidine-2-carboxylate is a high-value synthetic intermediate that provides an efficient entry point to a diverse range of complex molecules. Its dual-functional nature, with distinct sites for cross-coupling and ester modification, allows for a logical and powerful approach to library synthesis and lead optimization in drug discovery. While specific application data for this isomer is limited in public literature, its structural motifs are highly relevant to established pharmacophores. By sourcing from reputable suppliers and adhering to strict safety protocols, researchers can effectively leverage this versatile building block to advance their scientific programs.

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